

Validating the Structure of 2-Amino-3-bromo-5-nitrobenzonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrobenzonitrile

Cat. No.: B101693

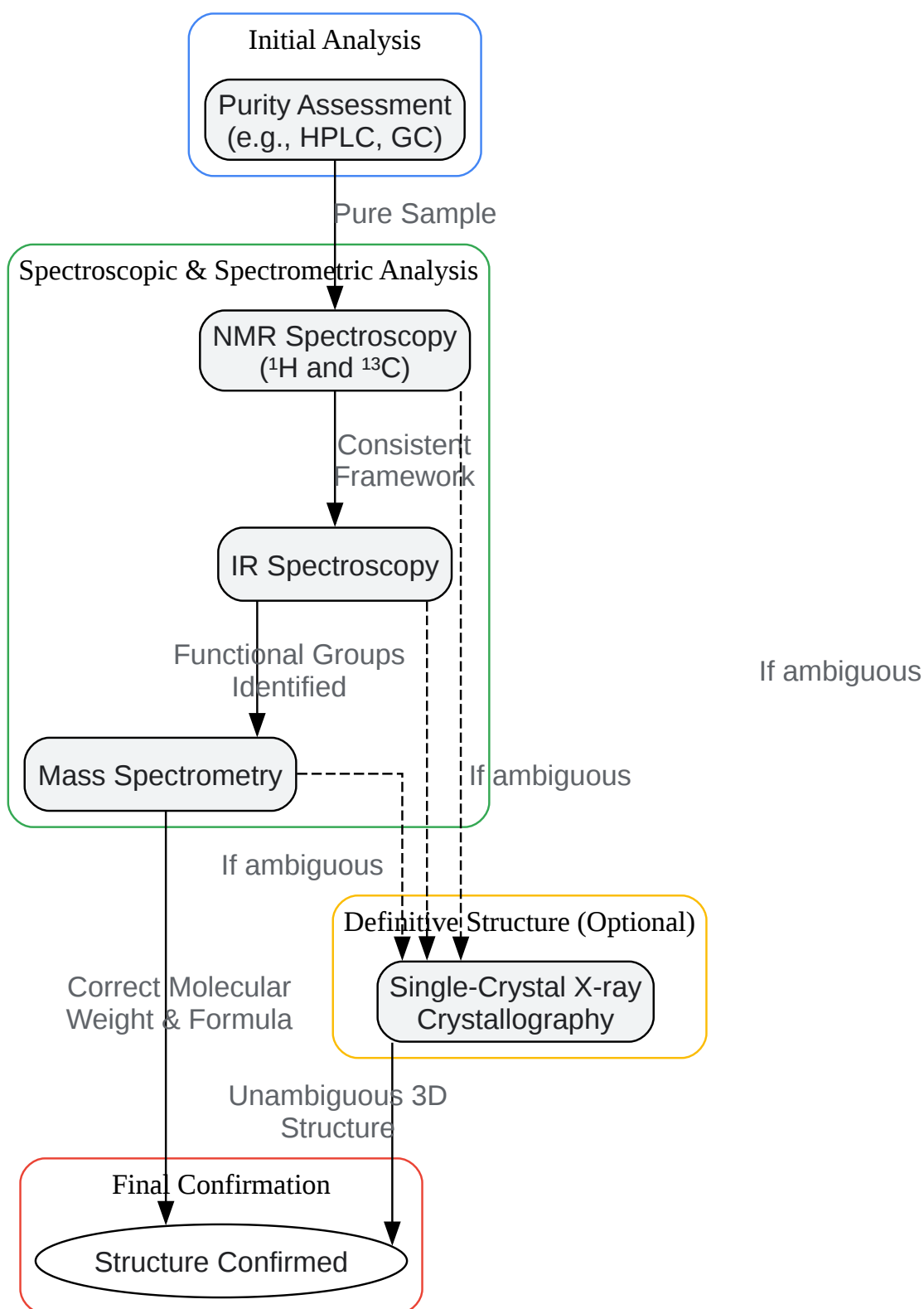
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of **2-Amino-3-bromo-5-nitrobenzonitrile** (CAS No: 17601-94-4), a key intermediate in various synthetic pathways. Given the limited availability of published experimental data for this specific compound, this guide presents a combination of predicted spectroscopic data, a comparison with structurally related molecules, and detailed experimental protocols to facilitate its unambiguous characterization.

Structural Confirmation Workflow

A multi-technique approach is essential for the robust structural validation of a synthetic compound. The logical flow of this process involves initial purity assessment followed by spectroscopic analysis to confirm the molecular structure.



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Caption: A logical workflow for the structural validation of an organic compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** is provided below.

| Property | Value | Source |
|-------------------|---|------------------------------------|
| CAS Number | 17601-94-4 | Sigma-Aldrich[1] |
| Molecular Formula | C ₇ H ₄ BrN ₃ O ₂ | Sigma-Aldrich[1] |
| Molecular Weight | 242.03 g/mol | Sigma-Aldrich[1] |
| Appearance | Slightly Pale Yellow Solid | Lab Pro Inc.[2] |
| Melting Point | 180-185 °C | Sigma-Aldrich[1] |
| Purity | 97% to >98.0% | Sigma-Aldrich[1], Lab Pro Inc. [2] |

Spectroscopic Data Comparison

Due to the absence of published spectra for **2-Amino-3-bromo-5-nitrobenzonitrile**, this section provides predicted data alongside experimental data for structurally similar compounds. This comparative approach allows for the rationalization of expected spectral features.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

| Compound | Aromatic Protons (ppm) | Amino Protons (ppm) | Solvent |
|---|--|---------------------|---------------------|
| 2-Amino-3-bromo-5-nitrobenzonitrile (Predicted) | ~8.2 (d, J=2.5 Hz, 1H), ~8.0 (d, J=2.5 Hz, 1H) | ~6.5 (br s, 2H) | DMSO-d ₆ |
| 2-Amino-5-nitrobenzonitrile | 8.32 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.2, 2.6 Hz, 1H), 6.89 (d, J=9.2 Hz, 1H) | 7.23 (br s, 2H) | DMSO-d ₆ |
| 2-Amino-3,5-dinitrobenzonitrile | 9.01 (d, J=2.7 Hz, 1H), 8.75 (d, J=2.7 Hz, 1H) | 8.87 (br s, 2H) | DMSO-d ₆ |

Table 2: Predicted ¹³C NMR Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

| Compound | Aromatic & Functional Group Carbons (ppm) | Solvent |
|---|---|---------------------|
| 2-Amino-3-bromo-5-nitrobenzonitrile (Predicted) | ~150 (C-NH ₂), ~148 (C-NO ₂), ~135 (CH), ~128 (CH), ~118 (C-CN), ~115 (CN), ~100 (C-Br) | DMSO-d ₆ |
| 2-Amino-5-nitrobenzonitrile | 152.1, 139.7, 131.2, 128.9, 118.9, 117.8, 108.7 | DMSO-d ₆ |
| 2-Amino-3,5-dinitrobenzonitrile | 149.2, 140.9, 131.8, 128.4, 125.7, 116.2, 114.9 | DMSO-d ₆ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

| Functional Group | 2-Amino-3-bromo-5-nitrobenzonitrile (Predicted) | 2-Amino-5-nitrobenzonitrile | 2-Amino-3,5-dinitrobenzonitrile |
|------------------------|---|-----------------------------|---------------------------------|
| N-H Stretch (Amine) | 3400-3200 cm ⁻¹ (two bands) | 3485, 3371 cm ⁻¹ | 3486, 3372 cm ⁻¹ |
| C≡N Stretch (Nitrile) | 2230-2210 cm ⁻¹ | 2226 cm ⁻¹ | 2232 cm ⁻¹ |
| N-O Stretch (Nitro) | 1550-1500 & 1350-1300 cm ⁻¹ | 1520, 1340 cm ⁻¹ | 1530, 1350 cm ⁻¹ |
| C=C Stretch (Aromatic) | 1620-1580 cm ⁻¹ | 1625, 1580 cm ⁻¹ | 1618, 1575 cm ⁻¹ |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for an Analog

| Feature | 2-Amino-3-bromo-5-nitrobenzonitrile (Predicted) | 2-Amino-5-nitrobenzonitrile |
|------------------------------|--|--|
| Molecular Formula | C ₇ H ₄ BrN ₃ O ₂ | C ₇ H ₅ N ₃ O ₂ |
| Molecular Weight | 242.03 g/mol | 163.13 g/mol |
| Parent Ion (M ⁺) | m/z 241, 243 (approx. 1:1 ratio) | m/z 163 |
| Key Fragment Ions | m/z 211/213 ([M-NO] ⁺), 195/197 ([M-NO ₂] ⁺), 132 ([M-Br-NO] ⁺), 116 ([M-Br-NO ₂] ⁺) | m/z 133 ([M-NO] ⁺), 117 ([M-NO ₂] ⁺) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A greater number of scans will be necessary to obtain a clear spectrum.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands for the functional groups.

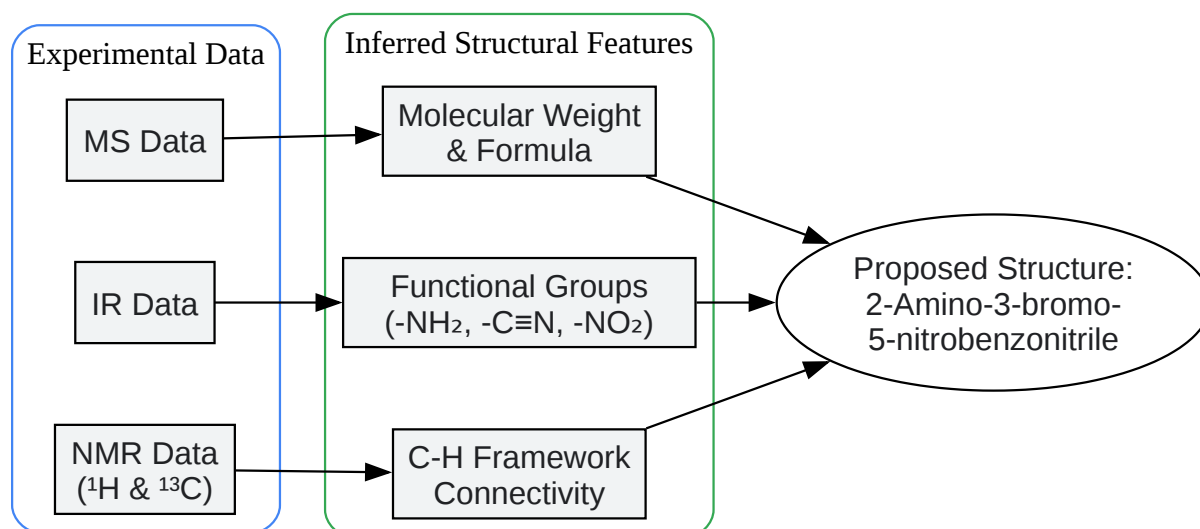
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Method:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- MS Method:

- Ionization: Use Electron Impact (EI) ionization at 70 eV.
- Mass Range: Scan a mass range of m/z 50-350.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationship of Analytical Data

The convergence of data from multiple analytical techniques provides a high degree of confidence in the structural assignment.



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Caption: Logical relationship of analytical data in confirming the molecular structure.

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